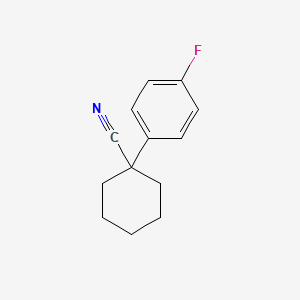

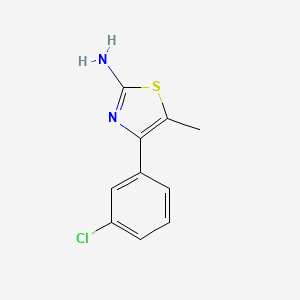

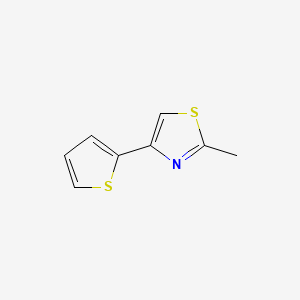

![molecular formula C7H8F2N2O2S B1331387 {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-28-9](/img/structure/B1331387.png)

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” is a chemical compound . It is related to “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”, which has the empirical formula C9H8F2O4S and a molecular weight of 250.22 .

Molecular Structure Analysis

The molecular structure of “{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” can be inferred from its related compound “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”. The latter has a SMILES string representation of “OC(CC1=CC=C(S(=O)(C(F)F)=O)C=C1)=O” and an InChI representation of "1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)" .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid” is a unique chemical provided by Sigma-Aldrich . It’s used by early discovery researchers as part of a collection of unique chemicals .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .

- Results or Outcomes : The supplier does not collect analytical data for this product, so the results or outcomes obtained from its use are not readily available .

-

Scientific Field: Medicinal Chemistry

- Application : Difluoromethylation processes have been used in the development of pharmaceuticals .

- Methods of Application : These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

- Scientific Field: Chemical Synthesis

- Application : Difluoromethylation processes have been used in the synthesis of various organic compounds .

- Methods of Application : These processes often involve the use of difluoromethylation reagents and can involve various types of bond formations, including C(sp), C(sp2), C(sp3), O, N, or S bonds . Recent advances have included the development of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

- Results or Outcomes : These methods have streamlined the synthesis of various molecules of pharmaceutical relevance and have generated interest in process chemistry .

-

Scientific Field: Biochemistry

- Application : Difluoromethylation processes have been used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

- Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

- Results or Outcomes : These methods have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Scientific Field: Organic Synthesis

- Application : Difluoromethylation reactions have been used in organic synthesis within the past decade .

- Methods of Application : Five modes of difluoroalkylation have been developed .

- Results or Outcomes : These methods have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Eigenschaften

IUPAC Name |

[4-(difluoromethylsulfonyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJLKMODSWOANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297241 |

Source

|

| Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine | |

CAS RN |

4837-28-9 |

Source

|

| Record name | NSC114906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)